molecular formula C7H5BrO4 B121470 5-Bromo-2,3-dihydroxybenzoic acid CAS No. 72517-15-8

5-Bromo-2,3-dihydroxybenzoic acid

Cat. No.: B121470
CAS No.: 72517-15-8
M. Wt: 233.02 g/mol
InChI Key: KUVLHMSXBCGHEY-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fifth position and hydroxyl groups at the second and third positions.

Scientific Research Applications

5-Bromo-2,3-dihydroxybenzoic acid has several scientific research applications:

Safety and Hazards

While specific safety and hazard information for 5-Bromo-2,3-dihydroxybenzoic acid was not found, general safety measures for similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydroxybenzoic acid typically involves the bromination of 2,3-dihydroxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C7H6O4} + \text{Br2} \rightarrow \text{C7H5BrO4} + \text{HBr} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form 2,3-dihydroxybenzoic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3-dihydroxybenzoic acid is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the hydroxyl groups contribute to its antioxidant properties .

Properties

IUPAC Name

5-bromo-2,3-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVLHMSXBCGHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496159
Record name 5-Bromo-2,3-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72517-15-8
Record name 5-Bromo-2,3-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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